molecular formula C6H7N5 B15072649 6-hydrazinyl-3H-imidazo[4,5-b]pyridine

6-hydrazinyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B15072649
M. Wt: 149.15 g/mol
InChI Key: SEPZYOORCQKFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a hydrazinyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, to form the imidazo[4,5-b]pyridine scaffold . The hydrazinyl group can then be introduced via nucleophilic substitution reactions using hydrazine or its derivatives .

Industrial Production Methods: Industrial production of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azo derivatives, partially saturated imidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

6-Hydrazinyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydrazinyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. Its structural similarity to purines allows it to mimic or inhibit natural substrates, thereby affecting various biochemical pathways. For example, it can act as a GABA A receptor agonist or inhibit enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Uniqueness: 6-Hydrazinyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylhydrazine

InChI

InChI=1S/C6H7N5/c7-11-4-1-5-6(8-2-4)10-3-9-5/h1-3,11H,7H2,(H,8,9,10)

InChI Key

SEPZYOORCQKFGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.